

# Spectroscopic comparison of 1-Methylpiperidin-4-ol and its oxidized form

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Compound of Interest

Compound Name: 1-Methylpiperidin-4-ol

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# A Spectroscopic Guide to the Oxidation of 1-Methylpiperidin-4-ol

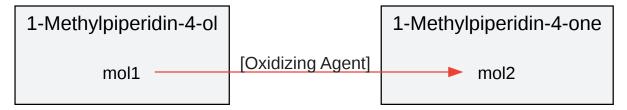
This guide provides a detailed spectroscopic comparison of **1-Methylpiperidin-4-ol** and its oxidized product, **1-**Methylpiperidin-4-one. It is designed for researchers, scientists, and professionals in drug development, offering objective experimental data and methodologies to distinguish between these two compounds. The transformation from a secondary alcohol to a ketone introduces significant changes in the molecule's spectroscopic fingerprint, which are systematically explored through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

#### **Chemical Transformation**

The oxidation of **1-Methylpiperidin-4-ol**, a secondary alcohol, yields **1-Methylpiperidin-4-one**, a ketone. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.



#### Oxidation of 1-Methylpiperidin-4-ol



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Caption: Chemical conversion of **1-Methylpiperidin-4-ol** to 1-Methylpiperidin-4-one.

## **Experimental Protocols**

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

### Synthesis: Oxidation of 1-Methylpiperidin-4-ol

A common method for oxidizing a secondary alcohol to a ketone is using a chromium-based reagent like Pyridinium chlorochromate (PCC) or by employing a Swern oxidation.

Protocol using Pyridinium Chlorochromate (PCC):

- Dissolve **1-Methylpiperidin-4-ol** in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask.
- Add pyridinium chlorochromate (PCC) to the solution in a single portion (approximately 1.5 equivalents).
- Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with an inert solvent like diethyl ether and pass it through a short plug of silica gel or celite to filter out the chromium byproducts.
- Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-Methylpiperidin-4-one.

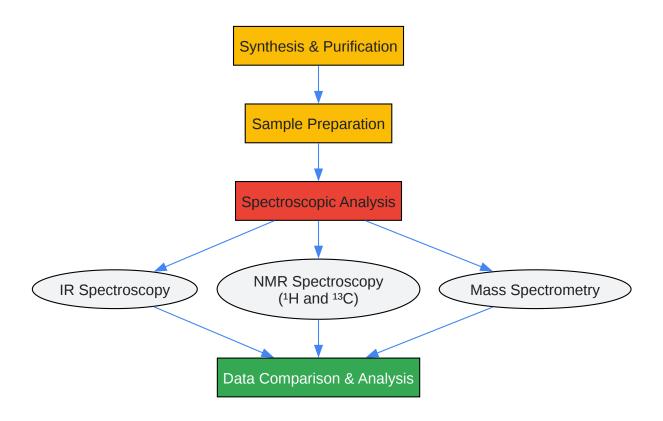


 The crude product can be further purified by column chromatography or distillation if necessary.

### **Spectroscopic Analysis**

- 1. Infrared (IR) Spectroscopy:
- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: The spectrum is typically recorded from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Instrument: 300 MHz or higher NMR Spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in an NMR tube.
- ¹H NMR: Standard single-pulse experiments are used to acquire the proton NMR spectrum.
- <sup>13</sup>C NMR: Proton-decoupled single-pulse experiments are used to acquire the carbon-13 NMR spectrum.
- 3. Mass Spectrometry (MS):
- Instrument: Mass spectrometer, often coupled with Gas Chromatography (GC-MS) for sample introduction and separation.
- Ionization Method: Electron Impact (EI) is a common method for this type of analysis.
- Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weights (e.g., m/z 30-200).





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Caption: General workflow for spectroscopic comparison.

## **Spectroscopic Data Comparison**

The key to distinguishing **1-Methylpiperidin-4-ol** from its oxidized form lies in the distinct changes observed across different spectroscopic techniques.

## Infrared (IR) Spectroscopy

The most telling difference in the IR spectra is the disappearance of the alcohol's O-H stretch and the appearance of the ketone's C=O stretch.[1]



Functional Group	1-Methylpiperidin- 4-ol (Alcohol)	1-Methylpiperidin- 4-one (Ketone)	Key Observation
O-H Stretch	Strong, broad band at ~3200-3600 cm <sup>-1</sup> [1] [2][3]	Absent	Disappearance of the broad O-H band confirms oxidation.
C=O Stretch	Absent	Strong, sharp band at ~1715 cm <sup>-1</sup> [1][2][4]	Appearance of a strong carbonyl peak is a definitive indicator of the ketone.
C-O Stretch	Present at ~1100 cm <sup>-1</sup> (for secondary alcohol)[3]	Absent	Disappearance of this band further supports the loss of the alcohol group.
C-H Stretch	~2850-2960 cm <sup>-1</sup> (alkane C-H)[2]	~2850-2960 cm <sup>-1</sup> (alkane C-H)	These signals are present in both compounds.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed structural information by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

#### <sup>1</sup>H NMR Spectroscopy

The chemical shifts of protons near the functional group change significantly. The proton attached to the oxygen-bearing carbon in the alcohol is absent in the ketone, while the protons alpha to the newly formed carbonyl group are deshielded.



Proton Environment	1-Methylpiperidin- 4-ol (Alcohol)	1-Methylpiperidin- 4-one (Ketone)	Key Observation
N-CH₃	Singlet, ~2.3 ppm	Singlet, ~2.4 ppm	Minor change in chemical shift.
СН-ОН	Multiplet, ~3.6-3.8 ppm	Absent	Disappearance of this signal is a key indicator of oxidation.
CH₂ (alpha to C=O)	N/A	Multiplet, ~2.4-2.6 ppm	Protons alpha to the carbonyl are deshielded and shifted downfield.
ОН	Broad singlet, variable shift	Absent	Disappearance of the hydroxyl proton signal.

#### <sup>13</sup>C NMR Spectroscopy

The most dramatic change is observed in the chemical shift of the carbon at position 4 of the piperidine ring.



Carbon Environment	1-Methylpiperidin- 4-ol (Alcohol)	1-Methylpiperidin- 4-one (Ketone)	Key Observation
C4 (C-OH)	~65-70 ppm	N/A	This signal is replaced by the carbonyl signal.
C4 (C=O)	N/A	>200 ppm[4][5]	The appearance of a signal far downfield (>200 ppm) is characteristic of a ketone carbonyl carbon.[4][5]
C3, C5 (adjacent to C4)	~30-35 ppm	~40-45 ppm	These carbons are deshielded due to the electron-withdrawing effect of the adjacent carbonyl group.
N-CH <sub>3</sub>	~46 ppm	~45 ppm	Minimal change.

## **Mass Spectrometry (MS)**

Mass spectrometry differentiates the compounds based on their molecular weight and fragmentation patterns.



Feature	1-Methylpiperidin- 4-ol (Alcohol)	1-Methylpiperidin- 4-one (Ketone)	Key Observation
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO[6]	C <sub>6</sub> H <sub>11</sub> NO[7]	Loss of two hydrogen atoms.
Molecular Weight	115.17 g/mol [6]	113.16 g/mol [7]	The molecular ion peak (M+) will be 2 m/z units lower for the ketone.
Key Fragmentation	Loss of H <sub>2</sub> O (M-18 peak)[8][9] Alpha- cleavage[8][9]	Alpha-cleavage on either side of the carbonyl group.[9]	Fragmentation patterns are distinct. The alcohol may show a dehydration peak, while the ketone will show characteristic cleavage adjacent to the C=O group.

#### Conclusion

The conversion of **1-Methylpiperidin-4-ol** to **1-**Methylpiperidin-4-one can be unequivocally confirmed by a combination of spectroscopic methods. IR spectroscopy provides a rapid and clear indication through the appearance of a strong carbonyl absorption and the disappearance of the hydroxyl stretch. NMR spectroscopy offers a more detailed structural confirmation, highlighted by the significant downfield shift of the C4 carbon signal to over 200 ppm in the <sup>13</sup>C spectrum. Finally, mass spectrometry confirms the change in molecular weight and reveals distinct fragmentation patterns for each compound. Together, these techniques provide a robust analytical framework for monitoring this important chemical transformation.

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